
(S)-Cyano(2-methylphenyl)methyl propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Cyano(2-methylphenyl)methyl propanoate is an organic compound that belongs to the class of cyano esters. It is characterized by the presence of a cyano group (-CN) attached to a phenyl ring, which is further substituted with a methyl group at the second position. The compound also contains a propanoate ester functional group. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cyano(2-methylphenyl)methyl propanoate typically involves the reaction of (S)-2-methylphenylacetonitrile with propanoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid, which facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent product quality and scalability of the production process.
化学反応の分析
Types of Reactions
(S)-Cyano(2-methylphenyl)methyl propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
(S)-Cyano(2-methylphenyl)methyl propanoate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-Cyano(2-methylphenyl)methyl propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, participating in various biochemical reactions. The ester functional group may also undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological pathways.
類似化合物との比較
Similar Compounds
2-Methylpropyl propanoate: An ester with a similar structure but lacking the cyano group.
Methyl propionate: A simpler ester with a propanoate group but without the phenyl and cyano substituents.
Uniqueness
(S)-Cyano(2-methylphenyl)methyl propanoate is unique due to the presence of both the cyano and ester functional groups, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
[(S)-cyano-(2-methylphenyl)methyl] propanoate |
InChI |
InChI=1S/C12H13NO2/c1-3-12(14)15-11(8-13)10-7-5-4-6-9(10)2/h4-7,11H,3H2,1-2H3/t11-/m1/s1 |
InChIキー |
LFKQNXTZVKNUIY-LLVKDONJSA-N |
異性体SMILES |
CCC(=O)O[C@H](C#N)C1=CC=CC=C1C |
正規SMILES |
CCC(=O)OC(C#N)C1=CC=CC=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2S,4R,5R)-5-Ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13807634.png)
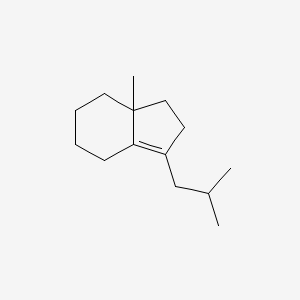
![2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13807645.png)

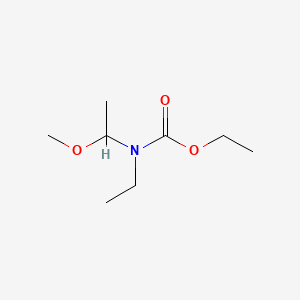
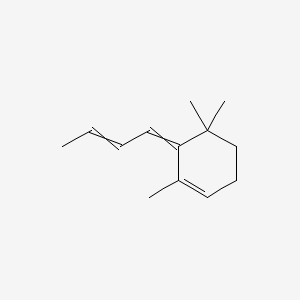
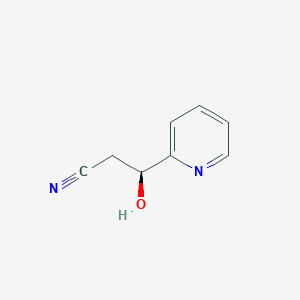
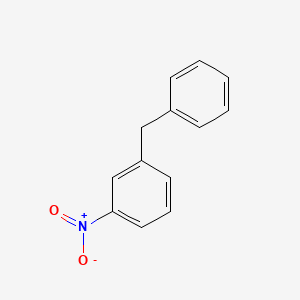
![1-[(6aR,8R,9S,9aS)-2,2,4,4-tetratert-butyl-9-hydroxy-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-aminopyrimidin-2-one](/img/structure/B13807665.png)
![(Z)-4-(4-chlorophenyl)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3-phenylbut-3-en-1-ol](/img/structure/B13807672.png)
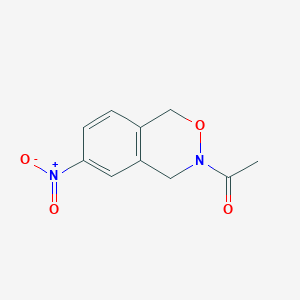
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(2-naphthalenylsulfonyl)-](/img/structure/B13807682.png)
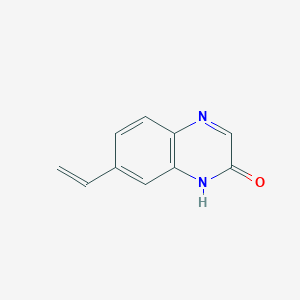
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,6-dimethylphenyl)-](/img/structure/B13807707.png)
